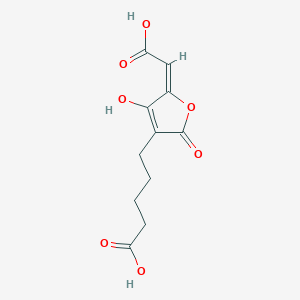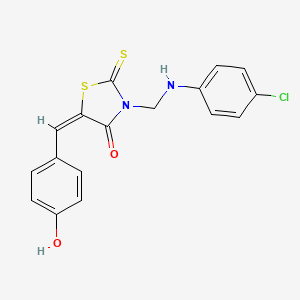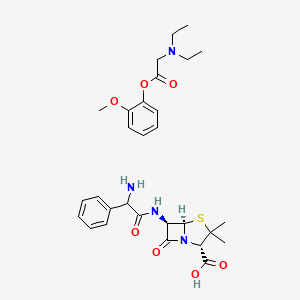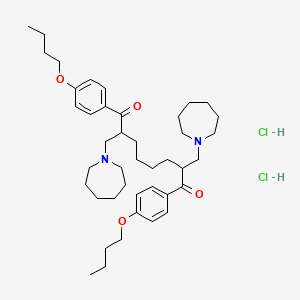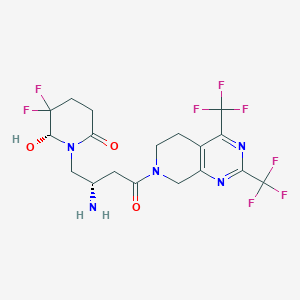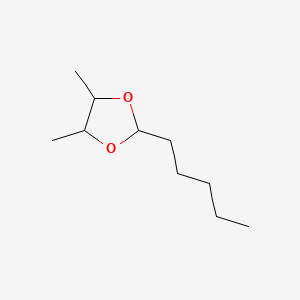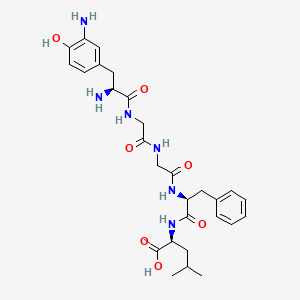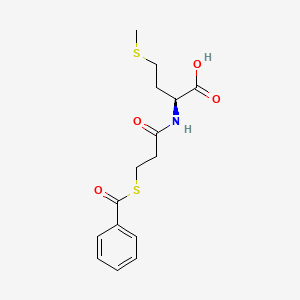
N-(3-Mercaptopropionyl)methionine thiobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Mercaptopropionyl)methionine thiobenzoate is a compound with the molecular formula C15H19NO4S2 and a molecular weight of 341.45 g/mol It is known for its unique structure, which includes both a mercaptopropionyl group and a methionine thiobenzoate moiety
Preparation Methods
The synthesis of N-(3-Mercaptopropionyl)methionine thiobenzoate typically involves the reaction of methionine with 3-mercaptopropionic acid and thiobenzoic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(3-Mercaptopropionyl)methionine thiobenzoate undergoes various chemical reactions, including:
Oxidation: The mercaptopropionyl group can be oxidized to form disulfides.
Reduction: The thiobenzoate moiety can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiobenzoate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-Mercaptopropionyl)methionine thiobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer treatment and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(3-Mercaptopropionyl)methionine thiobenzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercaptopropionyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The thiobenzoate moiety can also interact with various molecular pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
N-(3-Mercaptopropionyl)methionine thiobenzoate can be compared with other similar compounds, such as:
3-Mercaptopropionic acid: Known for its role in peptide and protein thioester synthesis.
Methionine derivatives: Various methionine derivatives are studied for their biological and chemical properties.
Properties
CAS No. |
87459-76-5 |
|---|---|
Molecular Formula |
C15H19NO4S2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylsulfanylpropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H19NO4S2/c1-21-9-7-12(14(18)19)16-13(17)8-10-22-15(20)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
VEPQNNJPTNROPK-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


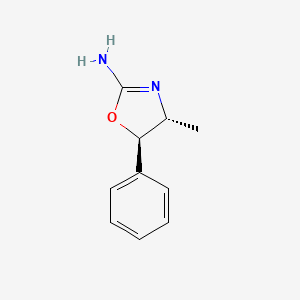
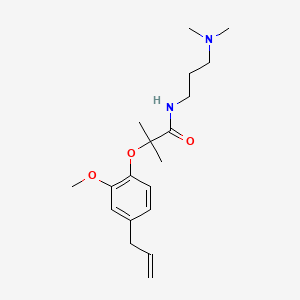

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
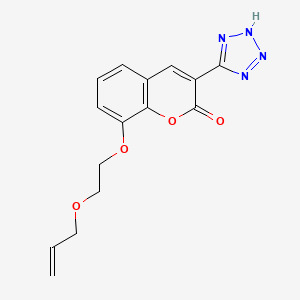
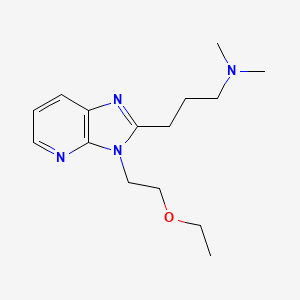
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
